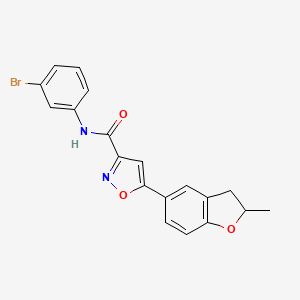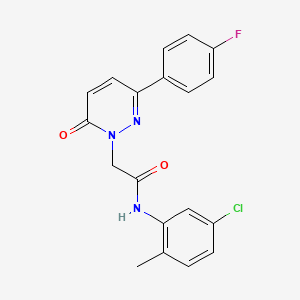![molecular formula C21H15N3O4S B11354921 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11354921.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a compound with an intriguing structure. Let’s break it down:
Preparation Methods
Synthesis:: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves the following steps:
Acetylation: Start by acetylating 2-amino benzothiazole derivatives using triethylamine (TEA) in chloroform. This yields N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Substitution: Replace the chlorine atom with a phenyl group bearing a nitro group.
Industrial Production:: The industrial-scale production methods may involve variations of the synthetic route, optimization for yield, and purification processes.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo several reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitro group.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents: Reagents like reducing agents, halogens, and nucleophiles play a role.
Major Products: These reactions yield various derivatives, each with distinct properties.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigate its potential as an antimicrobial or anticancer agent.
Biological Studies: Explore its effects on cellular pathways.
Industry: Consider its use in materials science or as a starting material for other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzothiazole derivatives.
Similar Compounds: Mention related compounds, such as other benzothiazoles or acetamides.
Properties
Molecular Formula |
C21H15N3O4S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H15N3O4S/c25-20(13-28-18-10-3-2-9-17(18)24(26)27)22-15-7-5-6-14(12-15)21-23-16-8-1-4-11-19(16)29-21/h1-12H,13H2,(H,22,25) |
InChI Key |
KDKKLPZQHGQHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11354840.png)

![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11354850.png)
![2,4-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B11354855.png)
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11354862.png)

![3-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11354883.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354894.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11354902.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11354911.png)
![2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11354912.png)
![3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354913.png)
![2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11354922.png)
